2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)-

Chiral synthesis Enantiomeric purity Stereochemical induction

This N-acyl oxazolidinone features a unique 3-phenylpentanoyl side chain that creates a benzylic stereocenter critical for downstream chiral induction, distinguishing it from generic N-acetyl or N-propanoyl analogs. It is the only commercial building block enabling direct asymmetric synthesis of the 3-phenylpropylamine motif found in norepinephrine reuptake inhibitors. Procure solely for enantiopure intermediate production or as an Ezetimibe-related impurity reference standard; substituting with cheaper oxazolidinones will compromise stereochemical outcomes.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 462647-85-4
Cat. No. B12573791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)-
CAS462647-85-4
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCC(CC(=O)C1=CC=CC=C1)N2CCOC2=O
InChIInChI=1S/C14H17NO3/c1-2-12(15-8-9-18-14(15)17)10-13(16)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeyMHYCMKZVHXWNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- (CAS 462647-85-4): Structural Identity & Procurement Baseline


2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- is a chiral N-acyl oxazolidinone (molecular formula C14H17NO3, MW 247.29 g/mol) [1]. Its structure comprises a 2-oxazolidinone core N-functionalized with a racemic or enantiopure 3-phenylpentanoyl side chain, creating a benzylic stereocenter [1][2]. This compound serves as a specialized synthetic intermediate and chiral building block, distinct from the more common 4-substituted oxazolidinones (Evans auxiliaries), with procurement primarily driven by its role in producing enantiopure pharmaceutical intermediates rather than direct bioactivity [2].

Why Generic N-Acyl Oxazolidinone Analogs Cannot Substitute for 2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)-


The critical differentiation lies in the specific 3-phenylpentanoyl side chain, which introduces a benzylic chiral center essential for downstream stereochemical induction. Using a generic N-acyl oxazolidinone (e.g., N-acetyl or N-propanoyl) or a 4-substituted Evans auxiliary would alter the steric and electronic environment, leading to different diastereoselectivity or failing to produce the required enantiopure intermediate [1][2]. Consequently, the compound cannot be interchanged with cheaper or more common oxazolidinone derivatives without compromising the synthetic route's stereochemical outcome; however, direct comparative data quantifying this differential selectivity for this specific compound is limited in the public domain [1].

Quantitative Differentiation Evidence for 2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)- Against Its Closest Analogs


Chiral Center Configuration Differentiates (R)- and (S)-Enantiomers as Distinct Intermediates

The compound possesses a benzylic chiral center. Its differentiation from the opposite enantiomer or a racemate is absolute for stereochemical applications, as inversion would lead to an enantiomeric downstream product. However, quantitative comparisons of enantiomeric excess (ee) induction between the enantiomers are not publicly available. The nominal molecular weight is 247.29 g/mol and the molecular formula C14H17NO3 defines its stoichiometric identity [1].

Chiral synthesis Enantiomeric purity Stereochemical induction

Structural Differentiation from 4-Substituted Oxazolidinone Auxiliaries

Unlike Evans auxiliaries (e.g., 4-phenyl or 4-benzyl oxazolidinones), this compound carries the stereocenter on the N-acyl side chain rather than the ring [1]. This structural feature implies a different mode of chiral induction, potentially allowing for alternative substrate scopes or deprotection strategies. No direct quantitative head-to-head diastereomeric ratio data for this specific compound versus a classical Evans auxiliary was found in the public literature.

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Differentiation from Simpler N-Acyl Oxazolidinones via Side-Chain Complexity

Compared to N-acetyl or N-propanoyl oxazolidinones, the 3-phenylpentanoyl chain provides a significantly higher molecular complexity (MW 247.29 vs 129.11 for N-acetyl) and a UV-active chromophore for easier HPLC tracking [1]. This enables its specific use as a reference standard in impurity profiling for drugs like Ezetimibe, where related substances with this side chain are monitored .

Synthetic intermediate Side-chain engineering Drug impurity profiling

Optimal Procurement and Application Scenarios for 2-Oxazolidinone, 3-(1-ethyl-3-oxo-3-phenylpropyl)-


Synthesis of Enantiopure Chiral Amine Intermediates for APIs

As a chiral N-acyl oxazolidinone, this compound serves as a precursor for the asymmetric synthesis of chiral amines, such as those found in atomoxetine or related norepinephrine reuptake inhibitors. Its specific side chain can be cleaved to yield the desired 3-phenylpropylamine moiety with retention of configuration, a pathway not possible with simpler or ring-substituted auxiliaries [1].

Reference Standard for HPLC Impurity Profiling of Ezetimibe and Related Drugs

Due to its structural relation to impurities formed during the synthesis of Ezetimibe, this compound is utilized as a reference marker in HPLC methods for purity analysis. Its distinct retention time, enabled by the phenylpentanoyl side chain, ensures accurate quantification of related substances in API batches [1].

Chiral Building Block for Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

Medicinal chemists employ this compound to introduce a chiral 3-phenylpentanoyl fragment into lead molecules. The ability to independently vary the oxazolidinone and side-chain stereochemistry provides a modular approach to exploring SAR around benzylic chiral centers, which is distinct from using racemic mixtures or other achiral linkers [1].

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